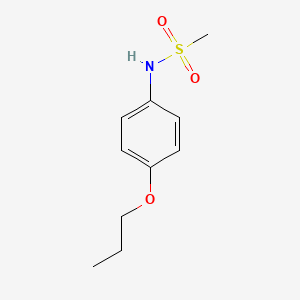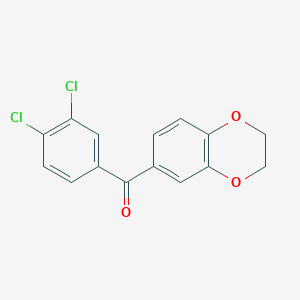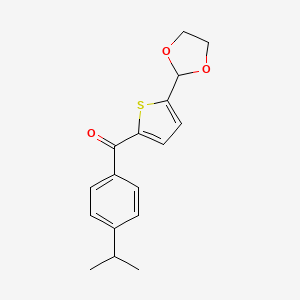
5-(1,3-Dioxolan-2-YL)-2-(4-isopropylbenzoyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-Dioxolan-2-yl)-2-(4-isopropylbenzoyl)thiophene, also known as DIPT, is a heterocyclic aromatic compound that is used in a variety of scientific research applications. It has been studied for its unique properties, including its ability to act as an antioxidant, an enzyme inhibitor, and a modulator of gene expression. DIPT is a versatile compound that can be used in a variety of lab experiments and has a variety of potential applications in the future.
Wissenschaftliche Forschungsanwendungen
Electrochromic Devices:
- Research Context: Asymmetric structure monomers, including those related to thiophene derivatives, have been designed and synthesized for applications in electrochromic devices. The electrochemical and electrochromic properties of polymer films derived from these monomers exhibit potential for use in electrochromic devices, displaying a range of colors and efficient switching times (Hu et al., 2019).
Antimicrobial Agents:
- Research Context: Thiophene-containing compounds have demonstrated significant biological activity, including antibacterial and antifungal properties. Their versatile biological activities and utility in synthesizing a variety of heterocyclic compounds make them valuable in the development of antimicrobial agents (Mabkhot et al., 2017).
Aniline Sensing:
- Research Context: Novel thiophene substituted 1,3,4-oxadiazole derivatives have been explored for their potential in aniline sensing. Studies on the fluorescence quenching of these derivatives by aniline suggest their applicability as aniline sensors, which could be important for future detection applications (Naik et al., 2018).
Material Science and Pharmaceuticals:
- Research Context: Substituted thiophenes have found a wide array of applications in material science and pharmaceuticals due to their diverse biological activities. They are also utilized in various electronic applications like thin-film transistors and solar cells (Nagaraju et al., 2018).
Cationic Polymerization and Conjugated Polymer Formation:
- Research Context: Highly conjugated thiophene derivatives have been studied for photoinduced electron transfer reactions, which are essential for initiating cationic polymerization and forming conjugated polymers. These processes are integral to developing materials for various electronic applications (Aydoğan et al., 2012).
Plastic Solar Cells:
- Research Context: Novel monomers, including those based on thiophene, have been synthesized for the development of plastic solar cells. Oligophenylenevinylenes derived from these monomers have shown promising results in photovoltaic cells, indicating the potential of thiophene derivatives in solar energy applications (Jørgensen & Krebs, 2005).
Eigenschaften
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-propan-2-ylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3S/c1-11(2)12-3-5-13(6-4-12)16(18)14-7-8-15(21-14)17-19-9-10-20-17/h3-8,11,17H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDNKTJZUJTFNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641946 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(propan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-(4-isopropylbenzoyl)thiophene | |
CAS RN |
898778-37-5 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(propan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

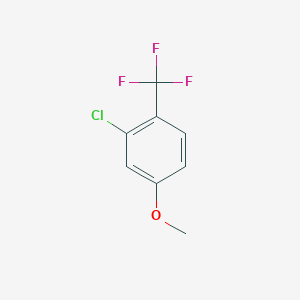
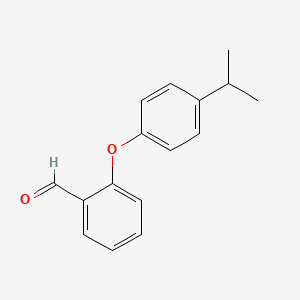
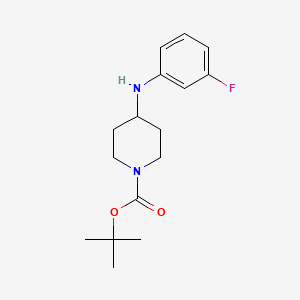
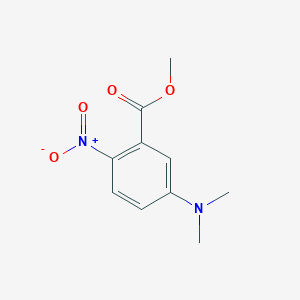
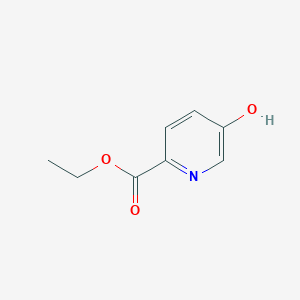
![4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1359306.png)

![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)

